2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted at position 6 with a phenyl group and at position 2 with a sulfanyl-linked 5-methyl-2-phenyl-1,3-oxazole moiety. The oxazole ring contributes to its aromatic and planar characteristics, while the sulfanyl bridge enhances molecular flexibility. Its synthesis likely involves coupling oxazole derivatives with pyrimidine precursors, as inferred from related compounds in and .
Properties
IUPAC Name |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-18(22-20(26-14)16-10-6-3-7-11-16)13-27-21-23-17(12-19(25)24-21)15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONMUUVTPCUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrimidin-4-ol Core
The pyrimidine ring is typically assembled via cyclocondensation. A favored route involves reacting benzaldehyde derivatives with thiourea in the presence of β-keto esters. For instance, ethyl benzoylacetate and thiourea under acidic conditions yield 6-phenylpyrimidin-4-ol derivatives. The hydroxyl group at position 4 arises from tautomerization of the thiourea-derived intermediate.
Key Reaction Conditions :
Synthesis of the Oxazole Moiety
The 5-methyl-2-phenyl-1,3-oxazole-4-methanethiol subunit is synthesized via Hantzsch oxazole synthesis or cyclodehydration.
Hantzsch Method :
- React phenylacetonitrile with methylglyoxal in the presence of ammonium acetate.
- Cyclize the intermediate α-aminoketone to form the oxazole ring.
- Introduce the methyl group at position 5 via Friedel-Crafts alkylation.
Cyclodehydration Approach :
Using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), amino acids are acylated and cyclized in a one-pot procedure to yield oxazol-5(4H)-ones, which are subsequently reduced to the corresponding alcohols.
Functionalization to Thiol :
Coupling of Sulfanyl-Oxazole to Pyrimidine
The sulfanyl group is introduced via nucleophilic displacement of a halogen at position 2 on the pyrimidine core.
Procedure :
- Halogenation : Treat 6-phenylpyrimidin-4-ol with POCl₃ to form 2-chloro-6-phenylpyrimidin-4-ol (80% yield).
- Thiolate Formation : Deprotonate (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanethiol with NaH in dry THF.
- Substitution : React the thiolate with 2-chloro-6-phenylpyrimidin-4-ol at 60°C for 12 h.
Optimization Notes :
- Solvent : Anhydrous DMF enhances nucleophilicity.
- Catalyst : KI (10 mol%) accelerates substitution.
- Yield : 50–65% (similar systems).
Comparative Analysis of Synthetic Strategies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Coupling | High purity, modular optimization | Multi-step, lower overall yield |
| One-Pot Cyclization | Reduced purification steps | Limited substrate scope |
| Thiolation | Efficient S-functionalization | Sensitivity to oxidation |
Analytical Characterization and Validation
Critical characterization data for intermediates and the final compound include:
- NMR :
- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine H), 7.85–7.40 (m, 10H, aromatic H), 4.30 (s, 2H, SCH₂), 2.50 (s, 3H, CH₃).
- ¹³C NMR : δ 167.2 (C=O), 160.1 (pyrimidine C2), 142.0 (oxazole C4).
- HRMS : [M+H]⁺ calcd. for C₂₄H₂₀N₃O₂S: 430.1325; found: 430.1328.
- HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).
Chemical Reactions Analysis
Types of Reactions
2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring, potentially enhancing the compound’s biological activity.
Scientific Research Applications
2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural features, biological activities, and physicochemical properties of the target compound and its analogs:
Key Observations
Oxazole vs. Tetrazole Substituents :
- The target compound’s oxazole ring (electron-rich) may favor π-π stacking in hydrophobic binding pockets, whereas tetrazole in mimics carboxylates, enhancing ionic interactions.
- Tetrazole’s bioisosteric properties could improve oral bioavailability compared to oxazole.
Pyrimidine Core Modifications :
- Substitution at C6 with phenyl (target compound) vs. pyridin-3-yl (F407-0337 ): Pyridine’s nitrogen may confer higher solubility and hydrogen-bonding capacity.
- The absence of a 4-hydroxyl group in ’s pyrimidin-4-one reduces acidity (pKa 8.3 vs. ~4–5 for pyrimidin-4-ol), affecting ionization under physiological conditions.
Biological Implications: iCRT3’s β-catenin inhibition suggests the target compound’s oxazole-pyrimidine scaffold could target similar pathways. Aleglitazar ( ) demonstrates that oxazole-ethoxy linkages are viable in drug design (e.g., PPAR agonists), though its benzothiophene-propanoic acid tail diverges significantly.
Synthetic Accessibility :
- The target compound’s oxazole and pyrimidine moieties are commercially available (e.g., 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid in ), suggesting straightforward coupling strategies.
Data Table: Predicted Physicochemical Properties
Biological Activity
2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₇H₁₅N₃OS
- Molecular Weight : 305.39 g/mol
- CAS Number : Not specifically listed but can be derived from related compounds.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its effects in cancer treatment and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds similar to 2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .
- Case Studies :
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In Vitro Studies : Similar compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes .
- Case Studies : A recent study highlighted that a related compound exhibited broad-spectrum antimicrobial activity, leading to its consideration as a lead compound for new antibiotic development .
Data Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via mitochondrial pathways | |
| Antimicrobial | Disrupts bacterial cell membranes |
Structure-Activity Relationship (SAR)
The biological activity of 2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-phenylpyrimidin-4-ol can be influenced by its structural components:
- Oxazole Ring : Contributes to the compound's ability to interact with biological targets, enhancing anticancer and antimicrobial properties.
- Pyrimidine Core : Essential for the modulation of cellular pathways involved in apoptosis and microbial inhibition.
Q & A
Q. What mechanistic studies elucidate the sulfanyl linker’s role in pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
